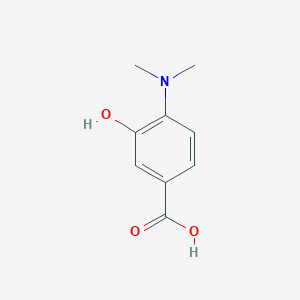
4-(Dimethylamino)-3-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-3-hydroxybenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a dimethylamino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-bromo-N,N-dimethylaniline with carbon dioxide in the presence of a suitable catalyst . The reaction typically requires elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that optimize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The compound can be reduced to form a dihydroxy derivative.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroxy derivatives, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Dimethylamino)-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the biological context. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Dimethylamino)-3-hydroxybenzoic acid include:
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)phenol
- 4-(Dimethylamino)pyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the dimethylamino and hydroxyl groups on the benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
4-(dimethylamino)-3-hydroxybenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-10(2)7-4-3-6(9(12)13)5-8(7)11/h3-5,11H,1-2H3,(H,12,13) |
Clé InChI |
GBSNAHQRYIDNMO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


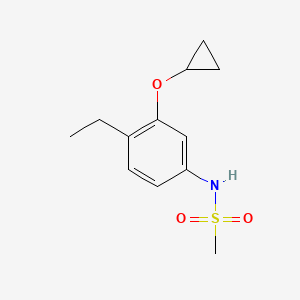

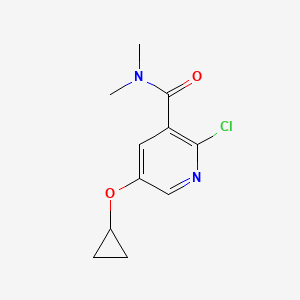
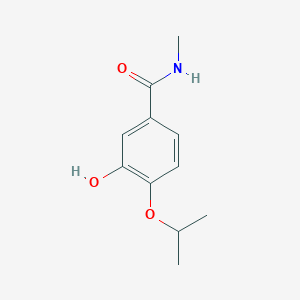

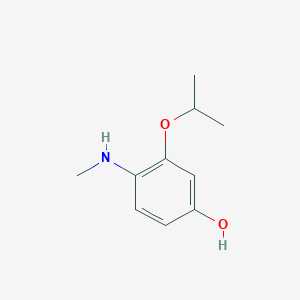


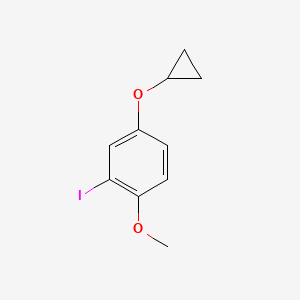
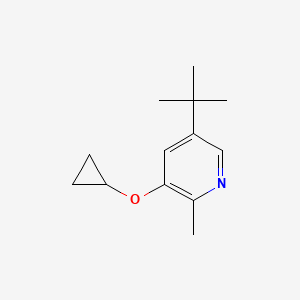

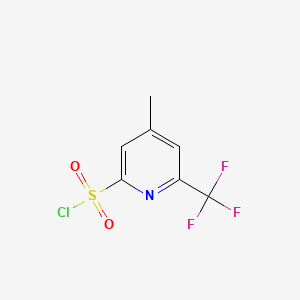
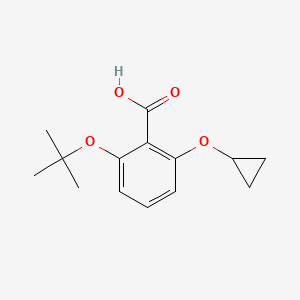
![[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14837568.png)
